4-(5-amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic acid

molecular complexity lead-likeness fragment-based drug discovery

This fully substituted 5-aminopyrazole carries a para-benzoic acid at N1, benzyl at C3, and phenyl at C4 (MW 369.4; complexity 508). Compared with simpler aminopyrazole–benzoic acid congeners (XLogP 1.4–1.5), its elevated lipophilicity (XLogP 4.7) and 5 rotatable bonds target lipophilic or cryptic binding pockets inaccessible to polar analogs. Procure this compound for hit-to-lead campaigns against kinase panels (TGF-βRI, CDK, Aurora) or transcription factors (HIF-1α, NF-AT) where passive permeability is decisive.

Molecular Formula C23H19N3O2
Molecular Weight 369.424
CAS No. 944791-76-8
Cat. No. B2910930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic acid
CAS944791-76-8
Molecular FormulaC23H19N3O2
Molecular Weight369.424
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN(C(=C2C3=CC=CC=C3)N)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C23H19N3O2/c24-22-21(17-9-5-2-6-10-17)20(15-16-7-3-1-4-8-16)25-26(22)19-13-11-18(12-14-19)23(27)28/h1-14H,15,24H2,(H,27,28)
InChIKeyQNELVZMESDBGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic Acid (CAS 944791-76-8): Structural Identity and Core Physicochemical Profile


4-(5-Amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic acid (CAS 944791-76-8) is a fully substituted 5-aminopyrazole derivative bearing a para-benzoic acid moiety at N1, a benzyl group at C3, and a phenyl ring at C4 [1]. Its molecular formula is C23H19N3O2 with a molecular weight of 369.4 g/mol, and it is catalogued under multiple screening-library identifiers including MCULE-6537474107, BBL035404, STL427077, AKOS003382812, and VS-13091, confirming its established presence in commercial compound collections for drug-discovery screening . Computed physicochemical descriptors—XLogP of 4.7, topological polar surface area (TPSA) of 81.1 Ų, 5 rotatable bonds, 2 hydrogen-bond donors, and 4 hydrogen-bond acceptors—place this compound in a property space distinct from simpler aminopyrazole–benzoic acid congeners .

Why Generic Aminopyrazole–Benzoic Acid Analogs Cannot Substitute for 4-(5-Amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic Acid in Screening Cascades


Within the broader aminopyrazole–benzoic acid family, individual members span a wide range of molecular weights (188–370 Da), lipophilicities (XLogP 1.4–4.7), and complexities (272–508) [1]. Because these descriptors directly govern solubility, permeability, metabolic stability, and target-binding promiscuity, swapping one analog for another—even when they share the 5-aminopyrazole and benzoic acid substructures—can yield substantially different hit-identification and lead-optimisation outcomes in screening campaigns [2]. The following quantitative evidence guide documents where 4-(5-amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic acid occupies a differentiated property niche relative to commercially accessible, structurally closest comparators, thereby enabling informed procurement decisions for medicinal-chemistry and chemical-biology applications.

Quantitative Differentiation Evidence for 4-(5-Amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic Acid Relative to Closest Analogs


Molecular Complexity and Heavy-Atom Count Differentiate Target Compound from Simpler Aminopyrazole–Benzoic Acid Scaffolds

4-(5-Amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic acid (target) possesses a molecular complexity score of 508 with 28 heavy atoms, compared with 272 (16 heavy atoms) for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (Comparator 1, CAS 872407-85-7) [1]. The ~1.9‑fold higher complexity and ~75 % greater heavy-atom count place the target compound in a more ‘lead-like’ property space that is structurally richer for exploring target interactions beyond fragment-based starting points [2].

molecular complexity lead-likeness fragment-based drug discovery

Lipophilicity (XLogP) Elevation Relative to Commercially Available 5-Aminopyrazole–Benzoic Acid Analogs

The target compound exhibits an XLogP of 4.7, which is 3.2 log units higher than Comparator 1 (XLogP = 1.5) and 3.3 log units higher than 4-(1H-pyrazol-3-yl)benzoic acid (Comparator 2, CAS 208511-67-5; XLogP = 1.4) [1]. This substantial shift reflects the 3-benzyl and 4-phenyl substituents on the pyrazole core and positions the target compound in a lipophilicity range typically associated with improved membrane permeability but also with greater metabolic liability—a trade-off that must be managed experimentally [2].

lipophilicity ADME drug-likeness permeability

Rotatable Bond and Molecular Weight Differentiation Indicating Enhanced Conformational Flexibility

The target compound possesses 5 rotatable bonds and a molecular weight of 369.4 g/mol, versus 2 rotatable bonds and 217.2 g/mol for Comparator 1, and 2 rotatable bonds and 188.2 g/mol for Comparator 2 [1]. This 2.5‑fold increase in rotatable-bond count, coupled with the higher molecular weight, suggests greater conformational adaptability for induced-fit binding to protein targets, albeit within a range that still maintains oral drug-likeness according to Veber’s rule (≤10 rotatable bonds) [2].

conformational flexibility rotatable bonds molecular recognition

5-Amino Substituent as a Privileged Pharmacophoric Motif in Kinase and Transcription-Factor Inhibition

The 5-amino group on the pyrazole ring has been validated as a critical hydrogen-bond-donating motif in multiple chemotypes: 5-amino-3-pyrazole carboxamides were designed to engage β-sheet peptide structures for transcription-factor inhibition [1], and 5-amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole was reported as a potent CRF-1 receptor antagonist [2]. The target compound uniquely combines this 5-amino motif with a 3-benzyl-4-phenyl decoration, a substitution pattern not represented among the publicly disclosed active 5-aminopyrazoles. This structural convergence of a validated pharmacophore with a distinct substitution topology represents a differentiated starting point for medicinal-chemistry optimisation.

5-aminopyrazole kinase inhibitor transcription factor hydrogen-bond donor

Explicit Disclosure of Data-Gap: No Published Direct Biological Activity Data Available for This Compound

A comprehensive search of peer-reviewed literature (PubMed), authoritative bioactivity databases (ChEMBL, BindingDB), and patent repositories (Google Patents, WIPO) conducted on 2026‑04‑29 returned no primary research paper, no quantitative IC₅₀/Ki/EC₅₀ value, and no patent-assigned biological activity data for 4-(5-amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic acid (CAS 944791-76-8). This contrasts with several structurally related aminopyrazole derivatives that have disclosed activity against TGF-β receptor I kinase (class-level IC₅₀ range 30–555 nM for 4-phenyl substituted pyrazole inhibitors) [1] and against RORγ (pyrazole-containing benzamides as inverse agonists, exemplified by compounds 4j and 5m) [2]. The target compound therefore represents an unexplored chemical space within a therapeutically validated scaffold class, suitable for prospective phenotypic or target-based screening rather than for retrospective SAR-driven procurement.

data transparency screening library bioactivity gap procurement risk

Recommended Application Scenarios for 4-(5-Amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic Acid Based on Quantitative Differentiation Evidence


Prospective Kinase or Transcription-Factor Library Screening Where 5-Aminopyrazole Pharmacophore Is Prioritised

Given that the 5-amino substituent has been validated as a productive hydrogen-bond donor in kinase and transcription-factor inhibitor design [1], the target compound—with its unique 3-benzyl-4-phenyl topology—is best deployed in high-throughput or focused-library screening campaigns against kinase panels (e.g., TGF-βRI, CDK, Aurora) or transcription factors (e.g., HIF-1α, NF-AT). Its elevated lipophilicity (XLogP = 4.7) and conformational flexibility (5 rotatable bonds) make it particularly suited for targets with lipophilic or cryptic binding pockets that are inaccessible to more polar, rigid comparators [2].

Hit-to-Lead Expansion Where Scaffold Complexity Exceeds Fragment-Like Starting Points

With a molecular complexity of 508 and 28 heavy atoms, the target compound occupies a ‘lead-like’ property space that is structurally more elaborate than fragment-like comparators such as 4-(1H-pyrazol-3-yl)benzoic acid (complexity ~200, 14 heavy atoms) [1]. This makes it a suitable starting point for hit-to-lead programmes that aim to bypass extensive fragment-growing cycles, provided that the higher lipophilicity is managed through subsequent property-based optimisation [2].

Chemical-Biology Probe Development Targeting Intracellular or CNS Proteins Requiring Passive Membrane Permeability

The XLogP of 4.7, substantially higher than the XLogP range of 1.4–1.5 for comparator aminopyrazole–benzoic acids, aligns with the physicochemical space typically associated with blood–brain barrier penetration and intracellular target engagement [1]. This compound is therefore a rational procurement choice for teams developing chemical probes against CNS-resident or cytosolic targets, where comparator analogs may lack sufficient passive permeability [2].

Exploratory Chemistry in Uncharted Pyrazole Substitution Space with Validated Scaffold Pedigree

While no direct bioactivity data exist for this specific compound, numerous structurally related pyrazole derivatives have demonstrated activity against therapeutically relevant targets including TGF-βRI (IC₅₀ 30–555 nM) [1] and RORγ (inverse agonism) [2]. The target compound represents a novel substitution pattern (3-benzyl, 4-phenyl, N1-benzoic acid) within these validated chemotypes, making it an attractive candidate for SAR exploration campaigns aimed at identifying new intellectual property or novel target selectivity profiles within a known pharmacophore space.

Quote Request

Request a Quote for 4-(5-amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.